molecular formula C12H24N2O3 B1605453 Leucyl-leucine CAS No. 2883-36-5

Leucyl-leucine

Cat. No. B1605453
CAS RN: 2883-36-5
M. Wt: 244.33 g/mol
InChI Key: LCPYQJIKPJDLLB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Leucyl-leucine, also known as L-L dipeptide or leu-leu, belongs to the class of organic compounds known as peptides. Peptides are compounds containing an amide derived from two or more amino carboxylic acid molecules (the same or different) by formation of a covalent bond from the carbonyl carbon of one to the nitrogen atom of another. Leucyl-leucine is slightly soluble (in water) and a weakly acidic compound (based on its pKa). Leucyl-leucine has been primarily detected in saliva.
Leucyl-leucine is a peptide.

Scientific Research Applications

1. Enzymatic Activity and Disease Research

Leucine aminopeptidase, an enzyme capable of hydrolyzing L-leucyl peptides, has been observed in patients with various diseases, including cancer. This enzyme is crucial in protein digestion and is found in human tissues like the duodenum, kidney, and liver. Its role extends to the hydrolysis of peptide bonds near an L-leucine residue, essential for understanding various disease mechanisms and potential treatments (Rutenburg, Goldbarg, & Pineda, 1958).

2. Muscle Protein Synthesis

Leucine plays a unique role among branched-chain amino acids in stimulating protein synthesis in skeletal muscles. Research has shown that leucine enhances phosphorylation of certain eukaryotic initiation factors, facilitating protein synthesis. This area of study is pivotal for understanding muscle growth and recovery (Anthony et al., 2000).

3. Insulin Secretion and Diabetes Management

Leucine has been shown to regulate gene transcription and protein synthesis in pancreatic islet beta cells. It stimulates insulin secretion, acting both as a metabolic fuel and an allosteric activator of glutamate dehydrogenase. Studies indicate that leucine improves insulin secretory dysfunction and glycemic control, especially in type 2 diabetes (Yang et al., 2010).

4. Microbial and Industrial Applications

The rational modification of Corynebacterium glutamicum for enhanced l-leucine production demonstrates the industrial significance of leucine. Such modifications can lead to increased production of this essential amino acid for various applications, including pharmaceuticals and food additives (Wang et al., 2020).

5. Nutritional Supplementation

Leucine supplementation in low-protein beverages has been found to enhance myofibrillar protein synthesis. This has important implications for the formulation of protein supplements aimed at muscle anabolism, especially in the context of dietary restrictions (Churchward-Venne et al., 2014).

6. Serum Assays in Clinical Diagnostics

The clinical usefulness of serum assays of leucine aminopeptidase, a proteolytic enzyme, has been evaluated. These assays are important in diagnosing and understanding various medical conditions, highlighting the enzyme's relevance in clinical diagnostics (Banks et al., 1960).

properties

IUPAC Name

2-[(2-amino-4-methylpentanoyl)amino]-4-methylpentanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24N2O3/c1-7(2)5-9(13)11(15)14-10(12(16)17)6-8(3)4/h7-10H,5-6,13H2,1-4H3,(H,14,15)(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCPYQJIKPJDLLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NC(CC(C)C)C(=O)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24N2O3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30938827
Record name N-(2-Amino-1-hydroxy-4-methylpentylidene)leucine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.33 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Leucyl-leucine

CAS RN

2883-36-5, 38689-31-5, 3303-31-9, 17665-02-0
Record name DL-Leu-DL-leu
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2883-36-5
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Leucylleucine
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URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002883365
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC524455
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=524455
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Record name NSC89185
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Record name N-(2-Amino-1-hydroxy-4-methylpentylidene)leucine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-DL-leucyl-DL-leucine
Source European Chemicals Agency (ECHA)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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